4-((3-(4-Methyl-2-oxo-2H-chromen-7-yl)thioureido)methyl)benzoic acid
Overview
Description
4-((3-(4-Methyl-2-oxo-2H-chromen-7-yl)thioureido)methyl)benzoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoic acid moiety linked to a thioureido group, which is further connected to a chromen-2-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-Methyl-2-oxo-2H-chromen-7-yl)thioureido)methyl)benzoic acid typically involves multiple steps:
Synthesis of 4-Methyl-2-oxo-2H-chromen-7-ylamine: This intermediate can be prepared by reacting 4-methyl-2-oxo-2H-chromen-7-yl chloride with ammonia.
Formation of Thiourea Derivative: The amine is then reacted with thiophosgene to form the corresponding thiourea derivative.
Coupling with Benzoic Acid: Finally, the thiourea derivative is coupled with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-purity reagents, and stringent control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the chromen-2-one moiety can yield dihydro derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the chromen-2-one moiety.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-((3-(4-Methyl-2-oxo-2H-chromen-7-yl)thioureido)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to interact with biological macromolecules:
Molecular Targets: It can bind to enzymes, altering their activity. For example, it may inhibit kinases or proteases.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-Methyl-2-oxo-2H-chromen-7-yl 2,3,4-tris-O-(methoxycarbonyl)-5-thio-D-xylopyranoside
- 2-[(4-Methyl-2-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
Compared to similar compounds, 4-((3-(4-Methyl-2-oxo-2H-chromen-7-yl)thioureido)methyl)benzoic acid stands out due to its unique thioureido linkage, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
4-[[(4-methyl-2-oxochromen-7-yl)carbamothioylamino]methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-11-8-17(22)25-16-9-14(6-7-15(11)16)21-19(26)20-10-12-2-4-13(5-3-12)18(23)24/h2-9H,10H2,1H3,(H,23,24)(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRBRAWPBBIZMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NCC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.